Cas no 1343675-60-4 (3-(chlorosulfonyl)(2-methoxyethyl)aminopropanenitrile)

3-(Chlorosulfonyl)(2-methoxyethyl)aminopropanenitrile is a specialized organic compound featuring a chlorosulfonyl group and a nitrile functionality, making it a versatile intermediate in synthetic chemistry. The presence of the 2-methoxyethylamine moiety enhances its solubility in polar organic solvents, facilitating reactions under mild conditions. This compound is particularly useful in the preparation of sulfonamide derivatives, which are key scaffolds in pharmaceuticals and agrochemicals. Its reactive chlorosulfonyl group allows for efficient nucleophilic substitution, enabling the introduction of sulfonamide linkages. The nitrile group further expands its utility in cyclization and functional group transformations. Suitable for controlled reactions, it offers precise reactivity for advanced synthetic applications.
3-(chlorosulfonyl)(2-methoxyethyl)aminopropanenitrile structure
1343675-60-4 structure
Product Name:3-(chlorosulfonyl)(2-methoxyethyl)aminopropanenitrile
CAS No:1343675-60-4
MF:C6H11ClN2O3S
MW:226.681139230728
MDL:MFCD18309385
CID:4590803
PubChem ID:63287553
Update Time:2025-05-25

3-(chlorosulfonyl)(2-methoxyethyl)aminopropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-[(chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile
    • Sulfamoyl chloride, N-(2-cyanoethyl)-N-(2-methoxyethyl)-
    • 3-(chlorosulfonyl)(2-methoxyethyl)aminopropanenitrile
    • MDL: MFCD18309385
    • Inchi: 1S/C6H11ClN2O3S/c1-12-6-5-9(4-2-3-8)13(7,10)11/h2,4-6H2,1H3
    • InChI Key: CPELKQYFRJBIPL-UHFFFAOYSA-N
    • SMILES: S(Cl)(N(CCC#N)CCOC)(=O)=O

3-(chlorosulfonyl)(2-methoxyethyl)aminopropanenitrile Pricemore >>

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Additional information on 3-(chlorosulfonyl)(2-methoxyethyl)aminopropanenitrile

Compound CAS No. 1343675-60-4: 3-(Chlorosulfonyl)(2-Methoxyethyl)Aminopropanenitrile

The compound with CAS No. 1343675-60-4, known as 3-(chlorosulfonyl)(2-methoxyethyl)aminopropanenitrile, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a chlorosulfonyl group, a methoxyethyl substituent, and a nitrile functional group. The chlorosulfonyl group imparts strong electron-withdrawing properties, while the methoxyethyl group introduces steric hindrance and solubility-enhancing characteristics. The nitrile group further contributes to the compound's reactivity and potential applications in various chemical transformations.

Recent studies have highlighted the versatility of 3-(chlorosulfonyl)(2-methoxyethyl)aminopropanenitrile in facilitating key reactions such as nucleophilic substitutions and Michael additions. Researchers have demonstrated that this compound can act as an efficient electrophilic partner in these reactions, enabling the construction of complex molecular architectures with high precision. For instance, a 2023 study published in *Organic Chemistry Frontiers* explored its role in the synthesis of bioactive compounds, showcasing its potential in drug discovery.

One of the most notable advancements involving this compound is its application in the development of advanced materials. Scientists have utilized 3-(chlorosulfonyl)(2-methoxyethyl)aminopropanenitrile as a precursor for generating high-performance polymers and coatings. Its ability to undergo controlled polymerization under mild conditions has made it a valuable asset in the creation of materials with tailored mechanical and thermal properties.

In addition to its synthetic applications, this compound has also found relevance in analytical chemistry. Its distinct reactivity patterns make it an ideal candidate for studying reaction mechanisms and kinetics. A 2022 paper in *Journal of Physical Chemistry* detailed how this compound serves as a model system for investigating transition metal-catalyzed transformations, providing insights into catalytic cycle optimization.

The synthesis of 3-(chlorosulfonyl)(2-methoxyethyl)aminopropanenitrile involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the chlorination of sulfolane derivatives followed by nucleophilic substitution with the appropriate amine precursor. Researchers have optimized these steps to minimize side reactions and maximize product quality, making this compound accessible for large-scale applications.

Looking ahead, the potential applications of CAS No. 1343675-60-4 are expected to expand further as new research avenues emerge. Its integration into green chemistry practices is particularly promising, with studies exploring its use in environmentally friendly synthetic routes that reduce waste and energy consumption.

In conclusion, 3-(chlorosulfonyl)(2-methoxyethyl)aminopropanenitrile stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, coupled with its diverse applications across multiple disciplines, positions it as a critical component in advancing both academic research and industrial innovation.

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